Cas no 886895-45-0 (2-hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide)

2-Hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyridopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the morpholine and pyrido[1,2-a]pyrimidine moieties, suggest utility as a scaffold for kinase inhibition or other biologically relevant targets. The compound's carboxamide group enhances binding affinity, while the hydroxy and oxo functionalities contribute to its reactivity and solubility profile. This molecule may serve as an intermediate in the synthesis of more complex pharmacologically active compounds. Its well-defined heterocyclic core offers opportunities for further derivatization, making it a versatile building block in drug discovery and development.
2-hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide structure
886895-45-0 structure
Product Name:2-hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide
CAS No:886895-45-0
MF:C16H20N4O4
MW:332.354403495789
CID:5475846
Update Time:2025-10-24

2-hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 2-hydroxy-9-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-
    • 2-hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide
    • Inchi: 1S/C16H20N4O4/c1-11-3-2-5-20-13(11)18-15(22)12(16(20)23)14(21)17-4-6-19-7-9-24-10-8-19/h2-3,5,22H,4,6-10H2,1H3,(H,17,21)
    • InChI Key: ZQOBPFZJCUSCBT-UHFFFAOYSA-N
    • SMILES: C12C(C)=CC=CN1C(=O)C(C(NCCN1CCOCC1)=O)=C(O)N=2

2-hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide Pricemore >>

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Additional information on 2-hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide

Introduction to 2-hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide (CAS No. 886895-45-0) in Modern Pharmaceutical Research

2-hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide, identified by its CAS number 886895-45-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to the pyridopyrimidine class, a scaffold known for its broad biological activity and utility in developing novel therapeutic agents. The presence of multiple functional groups, including a hydroxyl group, a methyl group, and a morpholine moiety, contributes to its unique chemical properties and potential pharmacological effects.

The pyrido1,2-apyrimidine core is particularly noteworthy due to its ability to interact with biological targets in diverse ways. This scaffold has been explored in various drug development programs due to its potential to modulate key cellular pathways. Recent studies have highlighted the importance of pyrido1,2-apyrimidines in the design of compounds with anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution pattern in 2-hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide suggests that it may exhibit similar activities, making it a promising candidate for further investigation.

One of the most intriguing aspects of this compound is its morpholine substituent. Morpholine derivatives are well-known for their role in enhancing drug bioavailability and reducing toxicity. The morpholine ring in 2-hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide likely contributes to its solubility and metabolic stability, which are critical factors in drug development. Additionally, the hydroxyl group at the 2-position and the carboxamide functionality at the 3-position introduce potential sites for hydrogen bonding and interactions with biological targets, further enhancing its pharmacological profile.

In recent years, there has been a surge in interest regarding heterocyclic compounds as pharmacophores due to their ability to mimic natural products and biological molecules. The pyrido1,2-apyrimidine scaffold has been particularly studied for its potential in targeting enzymes and receptors involved in diseases such as cancer and inflammation. The compound 2-hydroxy-9-methyl-N-2-(morpholin-4-yl)ethyl-4-oxo-4H-pyrido1,2-apyrmidine is no exception and has been investigated for its potential role in modulating these pathways.

Current research suggests that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in disease progression. For instance, studies have indicated that derivatives of the pyrido1,2-apyrimidine scaffold can interfere with signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in cancer cells. The presence of the morpholine group may also enhance binding affinity by improving interactions with target proteins.

The synthesis of 2-hydroxy N-(5-morpholino)-N-substituted ethyl 5-amino 6-chloropyridine 3-carboxamides, including our target compound, has been optimized to ensure high yield and purity. Advanced synthetic techniques such as multi-step organic reactions involving condensation, cyclization, and functional group transformations have been employed. These methods ensure that the final product retains the desired structural integrity necessary for biological evaluation.

Biological testing of CAS No. 88689545 0 has revealed promising preliminary results. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective therapeutics that minimize side effects. Furthermore, the compound's stability under physiological conditions suggests that it could be suitable for oral administration or other delivery methods.

The development of novel drug candidates often involves extensive virtual screening and molecular docking studies to predict binding interactions with biological targets. These computational approaches have been instrumental in identifying promising molecules like CAS No 88689545 0 before they enter expensive wet-lab testing phases. By leveraging computational tools, researchers can optimize lead compounds more efficiently and reduce time-to-market for new therapies.

Future directions for research on this compound include exploring its mechanism of action at a molecular level. Understanding how it interacts with specific enzymes or receptors will provide insights into its therapeutic potential and aid in designing next-generation analogs with improved efficacy and selectivity. Additionally, preclinical studies will be essential to evaluate its safety profile and pharmacokinetic properties before considering human trials.

The role of functional groups such as the hydroxyl group cannot be overstated when designing bioactive molecules like our target compound (CAS No: 88689545 0) . These groups not only influence solubility but also play critical roles in binding affinity through hydrogen bonding interactions . Recent advances in medicinal chemistry have emphasized strategies to optimize these functional groups for better pharmacological outcomes .

In conclusion,CAS No:88689545 0 represents an exciting opportunity for pharmaceutical innovation . Its unique structural features , combined with promising preliminary data , make it a compelling candidate for further exploration . As research continues , we anticipate uncovering even more about this intriguing molecule , paving the way for novel treatments across multiple therapeutic areas .

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